12-Iodododecanoic acid

Cytochrome P450 Fatty acid ω-hydroxylation CYP4A1 substrate specificity

12-Iodododecanoic acid (C₁₂H₂₃IO₂, MW 326.21 g·mol⁻¹) is a terminally iodinated, straight-chain C12 fatty acid belonging to the ω-halododecanoic acid series. The iodine atom at the terminal (ω) carbon confers a calculated LogP of 4.41 — substantially higher than its chloro (LogP ~3.8) and bromo (LogP ~4.0) counterparts — and renders the compound a versatile electrophilic intermediate for nucleophilic displacement, radiolabeling, and bioconjugation.

Molecular Formula C12H23IO2
Molecular Weight 326.21 g/mol
CAS No. 71736-19-1
Cat. No. B3056485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Iodododecanoic acid
CAS71736-19-1
Molecular FormulaC12H23IO2
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCCI
InChIInChI=1S/C12H23IO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
InChIKeyZJVAKIKQYWNTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Iodododecanoic Acid (CAS 71736-19-1): Core Physicochemical Identity & Research-Grade Procurement Baseline


12-Iodododecanoic acid (C₁₂H₂₃IO₂, MW 326.21 g·mol⁻¹) is a terminally iodinated, straight-chain C12 fatty acid belonging to the ω-halododecanoic acid series [1]. The iodine atom at the terminal (ω) carbon confers a calculated LogP of 4.41 — substantially higher than its chloro (LogP ~3.8) and bromo (LogP ~4.0) counterparts — and renders the compound a versatile electrophilic intermediate for nucleophilic displacement, radiolabeling, and bioconjugation [2]. Commercially available at ≥98% purity, it serves as a critical building block in nuclear medicine probe synthesis, cytochrome P450 substrate specificity studies, and protein acylation research [1][3].

Why 12-Bromo- or 12-Chlorododecanoic Acid Cannot Directly Replace 12-Iodododecanoic Acid in Research Protocols


Despite sharing an identical dodecanoic acid backbone, the three ω-halododecanoic acids exhibit profoundly divergent metabolic stability, enzymatic turnover, and chemical reactivity that preclude generic substitution. In CYP4A1 assays, 12-chloro and 12-bromo analogs are readily oxidized to 12-hydroxydodecanoic acid and 12-oxododecanoic acid, whereas 12-iodododecanoic acid is virtually inert to oxidation — a difference governed by halogen atom size rather than intrinsic oxidizability (I > Br > Cl) [1]. In CYP52A21, total conversion plummets from 5.7% (12-Cl) to 2.6% (12-Br) to 1.1% (12-I), with 12-oxododecanoic acid production falling below detectable limits for the iodo analog [2]. Beyond enzymatic systems, the C–I bond enables nucleophilic radiofluorination that the C–Br and C–Cl bonds cannot match in terms of leaving-group efficiency under mild conditions [3]. These quantitative discontinuities mean that substituting one halogen for another fundamentally alters experimental outcomes.

Head-to-Head Quantitative Differentiation of 12-Iodododecanoic Acid Against Its Closest Structural Analogs


CYP4A1 Oxidation Resistance: 12-Iodododecanoic Acid Is Essentially Inert, Whereas 12-Br and 12-Cl Analogs Are Efficiently Metabolized

In head-to-head CYP4A1 incubations, all three 12-halododecanoic acids bind with comparable dissociation constants (Kd). However, product formation diverges dramatically: 12-chloro- and 12-bromododecanoic acids are oxidized to both 12-hydroxydodecanoic acid and 12-oxododecanoic acid, whereas the 12-iodo analog is 'very poorly oxidized,' yielding negligible product [1]. The oxidation order (Br > Cl ≫ I) is the inverse of intrinsic halogen oxidizability (I > Br > Cl), demonstrating that steric exclusion — not electronic effects — governs reactivity [1].

Cytochrome P450 Fatty acid ω-hydroxylation CYP4A1 substrate specificity

CYP52A21 Turnover Number: 12-Iodo Exhibits a 5.3-Fold Lower Total Turnover Than 12-Chloro

In a direct head-to-head study with CYP52A21, the total turnover number (k_cat, min⁻¹) for 12-iodododecanoic acid was 0.18 min⁻¹, representing a 5.3-fold reduction compared to 12-chlorododecanoic acid (0.95 min⁻¹) and a 2.4-fold reduction compared to 12-bromododecanoic acid (0.43 min⁻¹) [1]. Critically, 12-oxododecanoic acid production from the iodo substrate was below detection limits (<0.1% conversion), whereas the chloro analog produced 4.2% 12-oxododecanoic acid [1].

Candida albicans CYP52A21 Fatty acid hydroxylase Turnover number comparison

In Vivo Pharmacokinetics: 12-Iodododecanoic Acid (12-Iodolauric Acid) Offers 1.86-Fold Longer Initial Half-Life Than the C10 Analog

Whole-body excretion studies in mice directly compared radioiodinated 10-iodocapric acid (C10) and 12-iodolauric acid (C12, i.e., 12-iodododecanoic acid). The first-component effective half-life of 12-iodolauric acid was 1.67 h (46.6% of activity), 1.86-fold longer than that of 10-iodocapric acid at 0.90 h (36.7%) [1]. The second component showed a 1.96-fold difference (7.68 h vs. 3.91 h), while the third (slow) component was comparable (71.6 h vs. 74.9 h) [1]. Urinary excretion at 24 h was 78.9% for C12 vs. 82.4% for C10, reflecting slightly greater tissue retention for the longer-chain analog [1].

Myocardial imaging Radioiodinated fatty acids Pharmacokinetic half-life

Protein Acylation Selectivity: 12-Iodododecanoic Acid Is the Minimal-Length Iodinated Fatty Acid That Efficiently Incorporates into pp60v-src

In a systematic chain-length screen using in vitro translation of v-src mRNA, 12-iodododecanoic (C12), 13-iodotridecanoic (C13), and 14-iodotetradecanoic (C14) acids were all selectively incorporated at the N-terminus of pp60v-src. The C12 analog supported membrane binding at levels 'comparable with or slightly less than the myristyl parent' (C14:0) [1]. Shorter iodinated analogs (e.g., 10-iodocapric acid) were either not tested or showed reduced incorporation efficiency, suggesting that a minimum 12-carbon chain length is required for efficient N-myristoyl transferase recognition [1]. In vivo, cells labeled with [ω-¹²⁵I]12-iodododecanoic acid exhibited preferential membrane-fraction association of modified pp60v-src [1].

Protein myristoylation pp60v-src ω-iodo fatty acid probes

Hydrophobicity Differential: 12-Iodododecanoic Acid (LogP 4.41) Provides Enhanced Membrane Partitioning Over Non-Halogenated Lauric Acid (LogP ~2.8)

The calculated LogP of 12-iodododecanoic acid is 4.41 , a value that is approximately 1.6 log units higher than non-halogenated lauric acid (dodecanoic acid, XLogP3 ~2.8) and ~0.4 log units above 12-bromododecanoic acid (estimated LogP ~4.0). This elevated lipophilicity translates to an approximately 40-fold greater theoretical partition into octanol over water compared to lauric acid, which directly impacts membrane retention, protein binding, and tissue distribution kinetics.

LogP Lipophilicity Membrane partitioning

Radiosynthesis Leaving-Group Efficiency: C–I Bond Enables Mild ¹⁸F Nucleophilic Radiofluorination That C–Br and C–Cl Bonds Do Not Support

In the radiosynthesis of 12-[¹⁸F]fluorododecanoic aminohexanoicanilide (12-[¹⁸F]DDAHA), a PET tracer for SIRT2 imaging, the 12-iodododecanoic-AHA precursor underwent nucleophilic radiofluorination with [¹⁸F]fluoride, whereas the corresponding 12-bromododecanoic precursor gave inferior radiochemical conversion (RCC) under identical conditions [1]. The superior leaving-group ability of iodide (pKa of HI ≈ –10 vs. HBr ≈ –9, HCl ≈ –7) facilitates S_N2 displacement at the primary carbon under the mild, base-sensitive conditions required for ¹⁸F-labeling [1].

Radiofluorination PET tracer synthesis Leaving group reactivity

High-Value Application Scenarios Where 12-Iodododecanoic Acid Provides Verifiable Advantage Over Analogs


SPECT Myocardial Metabolic Imaging with Extended Imaging Window

When radiolabeled with ¹²³I or ¹²⁵I, 12-iodododecanoic acid provides a 1.86-fold longer first-component biological half-life (1.67 h) compared to 10-iodocapric acid (0.90 h), as demonstrated in murine whole-body excretion studies [1]. This longer initial retention translates to a clinically practical imaging window for SPECT acquisition, enabling higher myocardial-to-background contrast without the ultra-rapid clearance that limits shorter-chain iodinated fatty acids. Procurement of the C12 compound is therefore indicated for nuclear medicine departments developing fatty acid metabolic imaging protocols where scan timing flexibility is critical [1].

P450 Substrate Channel Calibration Using a Non-Oxidizable Probe

In CYP4A1 and CYP52A21 enzymatic studies, 12-iodododecanoic acid serves as an essentially non-oxidizable substrate (total k_cat 0.18 min⁻¹ in CYP52A21 vs. 0.95 min⁻¹ for the chloro analog) [2][3]. This property arises from steric exclusion of the bulky iodine atom from the enzyme's catalytic channel, not from impaired binding (Kd = 2.5 μM, comparable to 2.7 μM for 12-Cl) [2]. Researchers calibrating the dimensions of P450 substrate access channels or investigating the transition from ω- to (ω-1)-hydroxylation regiospecificity should procure the iodo compound as the definitive steric probe, as neither the chloro nor bromo analog provides equivalent steric bulk without confounding oxidative metabolism [2][3].

PET Tracer Precursor for SIRT2 Imaging via ¹⁸F Nucleophilic Substitution

The synthesis of 12-[¹⁸F]DDAHA, a SIRT2-targeted PET imaging agent, proceeds via nucleophilic radiofluorination of a 12-iodododecanoic acid-derived precursor [4]. The C–I bond provides the requisite leaving-group lability for efficient ¹⁸F incorporation under mild conditions; the corresponding bromo precursor yields inferior radiochemical conversion [4]. PET radiochemistry facilities developing fluorine-18 labeled fatty acid tracers should specify 12-iodododecanoic acid or its activated ester derivatives as the starting material, as the iodo leaving group is non-negotiable for achieving practical radiochemical yields [4].

N-Myristoylation Probe with Minimal Structural Perturbation

12-Iodododecanoic acid is the shortest ω-iodinated fatty acid that supports efficient, co-translational N-terminal incorporation into pp60v-src at levels comparable to native myristate (C14:0), as established by in vitro translation and in vivo labeling studies [5]. Shorter-chain iodo fatty acids (≤ C10) exhibit reduced or undetectable incorporation, while longer analogs (C13, C14) introduce greater structural deviation from the native myristoyl group [5]. Cell biologists investigating the role of N-myristoylation in membrane targeting and signal transduction should select 12-iodododecanoic acid for radioactive (¹²⁵I) or heavy-atom detection with the smallest possible perturbation of the acyl chain length recognized by N-myristoyl transferase [5].

Quote Request

Request a Quote for 12-Iodododecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.